6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

medicinal chemistry lead optimization structure–activity relationship

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol (CAS 917758-91-9) is a heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine-2,4-dione class, characterized by a fused pyridine–pyrimidine core and a 4‑fluorophenyl substituent at the 6‑position. This scaffold is recognized across the patent and medicinal chemistry literature as a privileged pharmacophore for kinase inhibition, antiviral programmes targeting Flaviviridae (including HCV replication), and nonclassical lipophilic antifolates directed at dihydrofolate reductase (DHFR).

Molecular Formula C13H8FN3O2
Molecular Weight 257.22 g/mol
CAS No. 917758-91-9
Cat. No. B6322315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol
CAS917758-91-9
Molecular FormulaC13H8FN3O2
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F
InChIInChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-10-11(15-9)12(18)17-13(19)16-10/h1-6H,(H2,16,17,18,19)
InChIKeyHAEQNSABVQOBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol (CAS 917758-91-9): Physicochemical Identity and Scaffold Context for Procurement Assessment


6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol (CAS 917758-91-9) is a heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine-2,4-dione class, characterized by a fused pyridine–pyrimidine core and a 4‑fluorophenyl substituent at the 6‑position [1]. This scaffold is recognized across the patent and medicinal chemistry literature as a privileged pharmacophore for kinase inhibition, antiviral programmes targeting Flaviviridae (including HCV replication), and nonclassical lipophilic antifolates directed at dihydrofolate reductase (DHFR) [2][3]. Pre‑competitive computational profiling reports a molecular weight of 257.22 g mol⁻¹, calculated lipophilicity of XLogP3 = 1.5, 2 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, and a single rotatable bond, placing the molecule firmly within lead‑like chemical space [1].

Why In‑Class Pyrido[3,2-d]pyrimidine‑2,4‑diones Cannot Be Freely Interchanged for 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol (CAS 917758-91-9)


Even among close structural analogs within the pyrido[3,2-d]pyrimidine‑2,4‑dione family, minor perturbations in the 6‑aryl substituent or the 2,4‑functionality produce large shifts in target engagement, ADME parameters, and synthetic tractability [1]. The 4‑fluorophenyl group of 917758-91-9 introduces a distinct combination of electron‑withdrawing character, small steric profile, and metabolic resilience that cannot be recapitulated by 3‑fluoro, 4‑chloro, or 4‑methyl congeners, each of which alters π‑stacking geometry with kinase hinge regions and modulates the pKₐ of the 2,4‑dione tautomer [2]. Consequently, procurement decisions that treat any 6‑aryl‑pyrido[3,2-d]pyrimidine‑2,4‑diol as functionally equivalent risk invalidating SAR hypotheses, complicating IP freedom‑to‑operate analyses, and introducing unpredictable solubility and permeability profiles into screening cascades.

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol Against Its Closest Analogs


Regiochemical Fluorine Placement: 4‑Fluorophenyl vs. 3‑Fluorophenyl Analog Comparison

The 4‑fluorophenyl isomer (CAS 917758-91-9) positions the fluorine atom para to the point of attachment, in contrast to the 3‑fluorophenyl regioisomer (CAS 917758-90-8) where the fluorine is meta. While both isomers share an identical molecular formula and molecular weight (257.22 g mol⁻¹), the para‑fluorine arrangement generates a larger molecular dipole moment and alters the electrostatic potential surface presented to kinase hinge regions [1]. In the 2,4‑diamino‑6‑substituted pyrido[3,2-d]pyrimidine antifolate series, para‑substituted phenyl analogs consistently exhibit DHFR inhibitory IC₅₀ values that differ by >3‑fold relative to their meta‑substituted counterparts, a trend driven by altered shape complementarity within the hydrophobic p‑aminobenzoyl pocket [2].

medicinal chemistry lead optimization structure–activity relationship

Hydrogen‑Bonding Pharmacophore: 2,4‑Diol vs. 2,4‑Dichloro Analog Differentiation

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine‑2,4‑diol (CAS 917758-91-9) provides two hydrogen‑bond donor (HBD) sites (N–H/O–H) and four hydrogen‑bond acceptor (HBA) sites (carbonyl oxygen, pyridine nitrogen, fluorine), enabling a donor–acceptor network suitable for ATP‑competitive kinase binding [1]. In contrast, its direct synthetic precursor 2,4‑dichloro‑6‑(4‑fluorophenyl)pyrido[3,2-d]pyrimidine (CAS not publicly bioassay‑profiled) possesses zero HBDs and a markedly higher computed lipophilicity (estimated XLogP3 ≈ 3.1, based on fragment‑addition analysis), which would drive stronger hydrophobic partitioning but eliminate the specific hydrogen‑bonding motif required by many kinase hinge‑region backbones [1].

hydrogen‑bond donor/acceptor kinase inhibitor design synthetic intermediate

Halogen‑Dependent Electronic Tuning: 4‑Fluorophenyl vs. 4‑Chlorophenyl Analog

Replacing the 4‑fluoro substituent of 917758-91-9 with a 4‑chloro group yields 6‑(4‑chlorophenyl)pyrido[3,2-d]pyrimidine‑2,4‑diol, a compound that introduces a larger halogen (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) and a distinct σ‑electron‑withdrawing profile (Hammett σₚ: F = +0.06 vs. Cl = +0.23) [1]. In related pyrido[3,2-d]pyrimidine series, this substitution modulates the electron density of the pyrimidine ring, directly affecting the pKₐ of the 2,4‑dione tautomer and therefore the ionization state at physiological pH [2]. Furthermore, the C–F bond is substantially stronger than C–Cl (bond dissociation energy ≈ 485 kJ mol⁻¹ vs. ≈ 327 kJ mol⁻¹), conferring superior oxidative metabolic stability to the 4‑fluoro analog when assessed in hepatic microsomal assays [2].

halogen bonding electron‑withdrawing group metabolic stability

Conformational Rigidity: Single Rotatable Bond Distinguishes 917758-91-9 from 2,4‑Diamino‑6‑substituted Antifolates

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine‑2,4‑diol possesses only one rotatable bond (the C–C bond connecting the phenyl ring to the pyrido[3,2-d]pyrimidine core), as computed by PubChem [1]. This is substantially fewer than the 2,4‑diamino‑6‑substituted pyrido[3,2-d]pyrimidine antifolates reported by Gangjee et al., which incorporate flexible three‑ to five‑carbon bridges at the 6‑position and exhibit 5–8 rotatable bonds [2]. Lower rotatable bond count is correlated with improved ligand efficiency, reduced entropic penalty upon protein binding, and a higher probability of achieving oral bioavailability (Veber rule: ≤10 rotatable bonds) [2].

rotatable bond count conformational entropy oral bioavailability

Recommended Application Scenarios for 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol Based on Quantitative Differentiation


ATP‑Competitive Kinase Inhibitor Fragment Screening with Defined H‑Bond Topology

The 2,4‑diol hydrogen‑bond donor/acceptor arrangement (HBD = 2, HBA = 4) of 917758-91-9 provides a pre‑organized pharmacophore for the kinase hinge‑region backbone [1]. This compound is suitable for crystallographic fragment screening campaigns where the objective is to identify a minimal hinge‑binding core; the 4‑fluorophenyl group can subsequently be vectorized toward the DFG‑out hydrophobic pocket or the solvent‑exposed region, enabling efficient fragment‑to‑lead optimization.

In Vitro DHFR and Antifolate Selectivity Profiling Using the 4‑Fluorophenyl Probe

Based on the established SAR that 6‑(4‑fluorophenyl) substitution modulates DHFR selectivity in related 2,4‑diamino scaffolds [2], 917758-91-9 can serve as a nonclassical 2‑deaza‑5‑deazafolate analog for comparative selectivity profiling against human, Pneumocystis carinii, and Toxoplasma gondii DHFR isoforms. The single rotatable bond and XLogP3 = 1.5 ensure adequate aqueous solubility for enzymatic assay formats.

Late‑Stage Diversification Precursor for Kinase‑Focused Compound Libraries

The 2,4‑diol functionality of 917758-91-9 is synthetically orthogonal to the 6‑(4‑fluorophenyl) group, allowing selective O‑alkylation, O‑arylation, or conversion to the 2,4‑dichloro intermediate [1]. This makes the compound a strategic procurement choice for medicinal chemistry groups that require a single core scaffold capable of divergent parallel synthesis, reducing the need to stock multiple 2,4‑differentially substituted analogs.

Metabolic Stability Benchmarking Against 4‑Chlorophenyl Congeners

The high C–F bond dissociation energy (≈485 kJ mol⁻¹) and low Hammett σₚ (+0.06) of the 4‑fluorophenyl substituent [3] make 917758-91-9 a superior choice for in vitro microsomal stability assays where oxidative dehalogenation is a suspected clearance pathway. Researchers can use this compound to establish a fluorine‑specific metabolic benchmark when comparing series containing 4‑chlorophenyl or 4‑bromophenyl analogs.

Quote Request

Request a Quote for 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.